molecular formula C10H9FO2 B6265953 (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid CAS No. 210110-49-9

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

Cat. No.: B6265953
CAS No.: 210110-49-9
M. Wt: 180.2
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Description

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is a fluorinated organic compound that belongs to the class of chalcones. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The inclusion of a fluorine atom in the compound enhances its electrostatic properties and can be used for metabolic tagging in biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid typically involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration to form a conjugated enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as a potential COX inhibitor, it may inhibit the enzyme cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins. The fluorine atom in the compound can also enhance its binding affinity to target proteins, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-methylphenol
  • 4-fluorophenol
  • 2-fluorophenol
  • 4-(trifluoromethyl)phenol
  • 3-fluorophenol
  • 2,4-difluorophenol
  • 3-(trifluoromethyl)phenol
  • 2-bromo-5-fluorophenol

Uniqueness

What sets (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid apart from these similar compounds is its specific structure, which includes a conjugated enone system and a fluorine atom on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

210110-49-9

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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